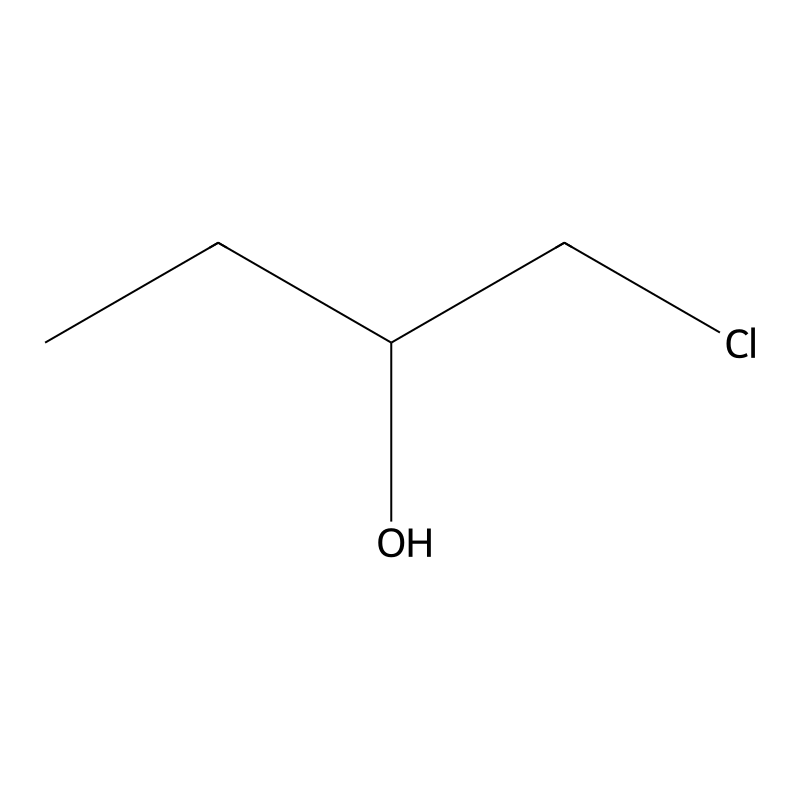

1-Chlorobutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Metabolite

Some resources suggest 1-Chlorobutan-2-ol might be a metabolite produced during human metabolic processes []. However, further research is needed to confirm this and understand its role in human health []. This area of study explores how the body breaks down various substances.

Head and Neck Cancer Biomarker Investigation

A study published in 2018 explored the potential of 1-Chlorobutan-2-ol as a biomarker for Head and Neck Cancer (HNC) []. Researchers investigated the presence of volatile metabolites in saliva samples from HNC patients compared to a control group []. 1-Chlorobutan-2-ol was identified as one of the metabolites with differential expression, suggesting a potential link to the disease []. More research is needed to validate this finding and understand its utility for HNC diagnosis.

1-Chlorobutan-2-ol is a secondary alcohol characterized by the presence of a chlorine atom at the first carbon position of the butanol chain. Its chemical formula is C₄H₉ClO, and it is classified as a chlorinated alcohol. This compound is notable for its unique structural features, which influence its chemical behavior and potential applications in various fields, including pharmaceuticals and organic synthesis .

There is no current research available on the specific mechanism of action of 1-chlorobutan-2-ol. However, due to the structural similarity to other chlorinated alcohols, it is possible that it could act as a weak anesthetic or have some antimicrobial properties []. Further research would be needed to confirm these possibilities.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. For example, reacting with sodium hydroxide can yield butan-2-ol.

- Dehydrochlorination: Under basic conditions, 1-chlorobutan-2-ol can undergo elimination to form butene, a reaction that involves the loss of hydrochloric acid.

- Reduction: The compound can be reduced to form butan-2-ol using reducing agents such as lithium aluminum hydride .

Research indicates that 1-chlorobutan-2-ol exhibits biological activity, particularly in relation to its potential as a sedative and anesthetic. It has been shown to possess antimicrobial properties, making it useful in formulations requiring preservation against bacterial growth. Additionally, studies suggest that it may influence certain biological pathways, though further research is necessary to fully elucidate its mechanisms of action .

1-Chlorobutan-2-ol can be synthesized through various methods:

- Halogenation of Butan-2-ol: Chlorination of butan-2-ol using thionyl chloride or phosphorus trichloride can yield 1-chlorobutan-2-ol.

- Nucleophilic Substitution: Reacting 1-bromobutan-2-ol with sodium chloride in a polar solvent can also produce the chlorinated compound.

- From Butenes: The compound may be synthesized via hydrolysis of 1-chlorobutene under acidic conditions .

1-Chlorobutan-2-ol finds applications in several areas:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Synthesis: The compound serves as a building block in organic synthesis, particularly in the production of more complex molecules.

- Preservatives: Due to its antimicrobial properties, it may be utilized in formulations requiring preservation against microbial contamination .

Similar Compounds- Butan-2-ol: A non-halogenated alcohol that serves as a direct precursor to 1-chlorobutan-2-ol.

- Chlorobutanol (Trichloro-2-methyl-2-propanol): A more heavily chlorinated alcohol with similar applications but differing biological activity and toxicity profiles.

- 1-Bromobutan-2-ol: A brominated analog that exhibits similar reactivity patterns but differs in its halogen group.

Comparison TableCompound Formula Unique Features 1-Chlorobutan-2-ol C₄H₉ClO Secondary alcohol with one chlorine substituent Butan-2-ol C₄H₁₀O Non-halogenated; higher reactivity Chlorobutanol C₄H₇Cl₃O More chlorinated; broader antimicrobial spectrum 1-Bromobutan-2-ol C₄H₉BrO Bromine substituent; different reactivity

Uniqueness

| Compound | Formula | Unique Features |

|---|---|---|

| 1-Chlorobutan-2-ol | C₄H₉ClO | Secondary alcohol with one chlorine substituent |

| Butan-2-ol | C₄H₁₀O | Non-halogenated; higher reactivity |

| Chlorobutanol | C₄H₇Cl₃O | More chlorinated; broader antimicrobial spectrum |

| 1-Bromobutan-2-ol | C₄H₉BrO | Bromine substituent; different reactivity |

Uniqueness

The uniqueness of 1-chlorobutan-2-ol lies in its balance between chemical reactivity and biological activity. While similar compounds may exhibit enhanced antimicrobial properties or different reactivity patterns due to varying halogen substituents, 1-chlorobutan-2-ol's moderate reactivity makes it a versatile intermediate for synthetic applications while retaining potential therapeutic uses .

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant